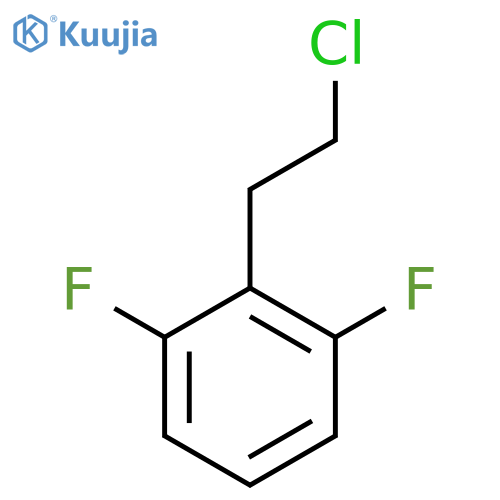Cas no 959232-39-4 (2-(2-Chloroethyl)-1,3-difluoro-benzene)

959232-39-4 structure
商品名:2-(2-Chloroethyl)-1,3-difluoro-benzene
CAS番号:959232-39-4
MF:C8H7ClF2
メガワット:176.590988397598
CID:5053614
2-(2-Chloroethyl)-1,3-difluoro-benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloroethyl)-2,6-difluorobenzene
- 2-(2-Chloroethyl)-1,3-difluorobenzene
- 2-(2-Chloroethyl)-1,3-difluorobenzene #
- Benzene, 2-(2-chloroethyl)-1,3-difluoro-
- 2-(2-Chloroethyl)-1,3-difluoro-benzene
-
- インチ: 1S/C8H7ClF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
- InChIKey: HTVLRLFZFIKIPU-UHFFFAOYSA-N
- ほほえんだ: ClCCC1C(=CC=CC=1F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 109
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0
2-(2-Chloroethyl)-1,3-difluoro-benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B536818-50mg |
2-(2-Chloroethyl)-1,3-difluoro-benzene |
959232-39-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648836-5g |
2-(2-Chloroethyl)-1,3-difluorobenzene |
959232-39-4 | 98% | 5g |
¥13230.00 | 2024-04-23 | |
| TRC | B536818-10mg |
2-(2-Chloroethyl)-1,3-difluoro-benzene |
959232-39-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648836-1g |
2-(2-Chloroethyl)-1,3-difluorobenzene |
959232-39-4 | 98% | 1g |
¥5317.00 | 2024-04-23 | |
| TRC | B536818-100mg |
2-(2-Chloroethyl)-1,3-difluoro-benzene |
959232-39-4 | 100mg |
$ 230.00 | 2022-06-07 |
2-(2-Chloroethyl)-1,3-difluoro-benzene 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
959232-39-4 (2-(2-Chloroethyl)-1,3-difluoro-benzene) 関連製品
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
